molecular formula C11H7BrClNO3 B13696345 3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13696345
M. Wt: 316.53 g/mol
InChI Key: WPGHJCPKEAGZMB-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated isoxazole derivative characterized by a bromine atom at the 2-position and a chlorine atom at the 6-position of the phenyl ring, attached to a methyl-substituted isoxazole core with a carboxylic acid functional group. The bromine and chlorine substituents enhance electron-withdrawing effects, influencing reactivity, lipophilicity, and binding affinity in biological systems .

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

3-(2-bromo-6-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)

InChI Key

WPGHJCPKEAGZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives and palladium catalysts.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features and physical properties of 3-(2-bromo-6-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with its analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XLogP3
This compound* 2-Br, 6-Cl C₁₁H₇BrClNO₃ ~311.54 (calculated) Not reported ~3.0†
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-Cl C₁₁H₇Cl₂NO₃ 272.08 221–222 2.8‡
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-F C₁₁H₇ClFNO₃ 255.63 206–207 2.7
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Br C₁₁H₈BrNO₃ 282.09 Not reported ~2.5

*Data inferred from analogs. †Estimated based on bromine’s higher lipophilicity than chlorine. ‡Calculated using PubChem data.

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius increases molecular weight and lipophilicity (higher XLogP3) compared to chlorine or fluorine analogs .
  • Melting Points : Dichloro and chloro-fluoro analogs exhibit higher melting points (206–222°C) due to stronger intermolecular halogen bonding, whereas bromine’s bulkiness may reduce crystallinity in the bromo-chloro variant .

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